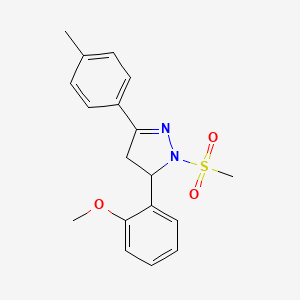![molecular formula C14H17N3O2S2 B2771760 N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide CAS No. 831187-12-3](/img/structure/B2771760.png)
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide, also known as PD 184352, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) extracellular signal-regulated kinase (ERK) 1/2, which plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 selectively inhibits the MAPK ERK 1/2 pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound 184352 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 184352 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
This compound 184352 has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, inhibit migration and invasion, and decrease the expression of various oncogenes. In non-cancer cells, this compound 184352 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 is its high selectivity for the MAPK ERK 1/2 pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation is that this compound 184352 can be toxic to cells at high concentrations, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352. One area of interest is the development of more potent and selective inhibitors of the MAPK ERK 1/2 pathway. Another area of interest is the investigation of the potential use of this compound 184352 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the physiological effects of this compound 184352 and its potential therapeutic applications in other diseases beyond cancer.
Métodos De Síntesis
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 can be synthesized by reacting 2-(2-pyrimidinylthio)ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with dimethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and breast cancer cells. This compound 184352 has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-14(2,11-20-13-15-9-6-10-16-13)17-21(18,19)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQPKYRXLDSJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
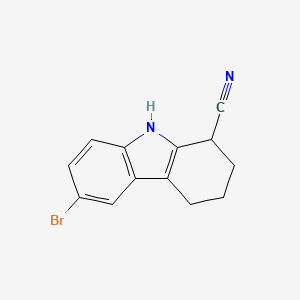
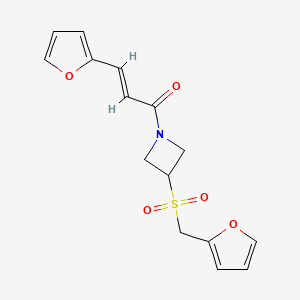
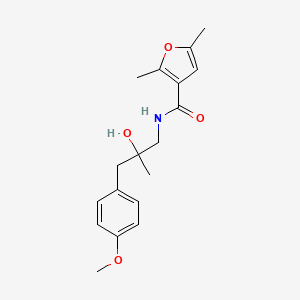
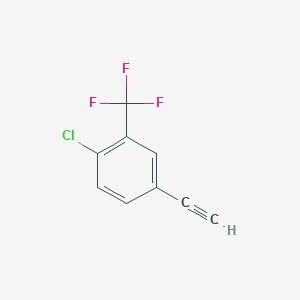
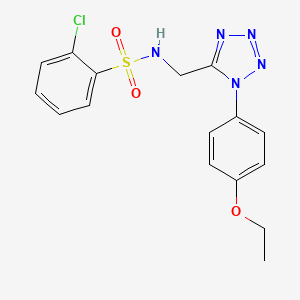
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
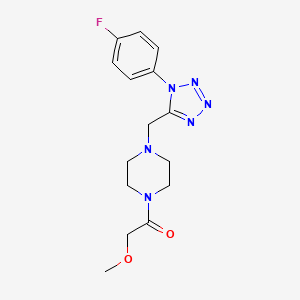
![4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2771688.png)
![5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2771689.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)

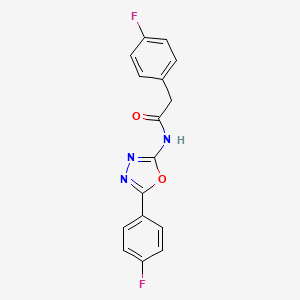
![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid](/img/structure/B2771697.png)
